molecular formula C14H17N3 B2883172 n-(Piperidin-4-yl)quinolin-5-amine CAS No. 1183361-32-1

n-(Piperidin-4-yl)quinolin-5-amine

Cat. No.: B2883172
CAS No.: 1183361-32-1
M. Wt: 227.311
InChI Key: IOXKHPMEVPDLGE-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)quinolin-5-amine is a chemical compound that features a quinoline ring system substituted with a piperidine moiety at the fourth position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and piperidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)quinolin-5-amine typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated quinoline derivative with piperidine. For example, 4-chloroquinoline can be reacted with piperidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)quinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Piperidin-4-yl)quinolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.

    Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.

    Quinolinyl-pyrazoles: Compounds with both quinoline and pyrazole rings, known for their pharmacological properties.

Uniqueness

N-(Piperidin-4-yl)quinolin-5-amine is unique due to the combination of quinoline and piperidine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-piperidin-4-ylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKHPMEVPDLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183361-32-1
Record name N-(piperidin-4-yl)quinolin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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